Tiapamil hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

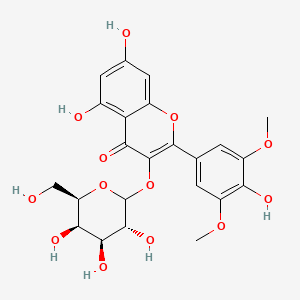

A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.

Scientific Research Applications

Chemical and Pharmaceutical Applications

Tiapamil hydrochloride hydrate, a molecule with sulfur-containing structures, has drawn attention due to its potential biological activity. Its utility extends beyond therapeutic applications, serving as an important component in the synthesis of complex natural and non-natural products. The compound is particularly valued in organic chemistry for its versatility in creating 1,3-dithiane and 1,3-dithiolane derivatives, which are crucial in multistep total syntheses. These derivatives are employed as masked acyl anions or methylene functional groups, significantly contributing to advancements in synthetic methodologies (Karami et al., 2012).

Therapeutic Research

While the primary use of tiapamil hydrochloride hydrate is in the treatment of angina pectoris, its pharmacological profile has prompted investigations into its broader therapeutic potential. Studies have explored its efficacy and mechanisms of action, particularly focusing on its calcium channel blocking properties. Research has been conducted to understand its impact on exercise tolerance in patients with chronic stable angina pectoris, providing insights into its duration of action and therapeutic value in cardiovascular conditions (Khurmi et al., 2004). Moreover, the exploration of tiapamil's effects in combination with other drugs, such as doxorubicin, has unveiled its potential in modulating drug resistance and enhancing the efficacy of chemotherapeutic agents in cancer treatment (Jamali et al., 2004).

Analytical and Formulation Research

Tiapamil hydrochloride hydrate has also been the subject of analytical and pharmaceutical formulation studies. Research efforts have been directed towards optimizing its delivery through various formulations, such as hydrogel matrices and niosomes, to improve bioavailability and control drug release. These studies contribute to the development of more effective and patient-friendly drug delivery systems, enhancing the therapeutic outcomes of tiapamil hydrochloride hydrate in clinical settings (Campos et al., 2004), (Varshney et al., 2007).

properties

CAS RN |

87434-83-1 |

|---|---|

Product Name |

Tiapamil hydrochloride hydrate |

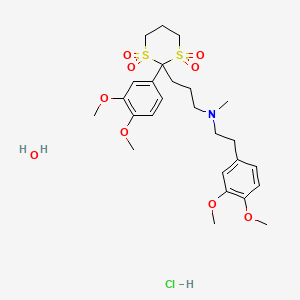

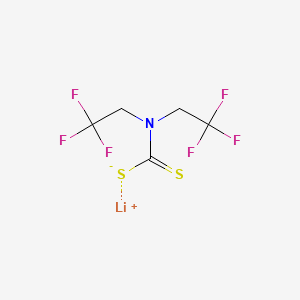

Molecular Formula |

C26H40ClNO9S2 |

Molecular Weight |

610.2 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |

InChI |

InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |

InChI Key |

QRLOEYBBNMCMIM-UHFFFAOYSA-N |

SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |

Canonical SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |

synonyms |

dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |

Origin of Product |

United States |

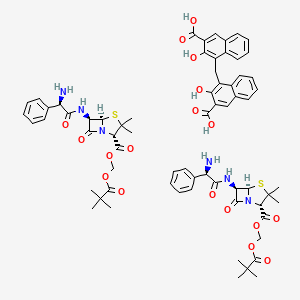

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

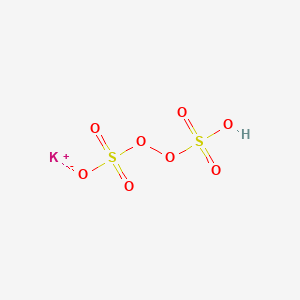

![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)

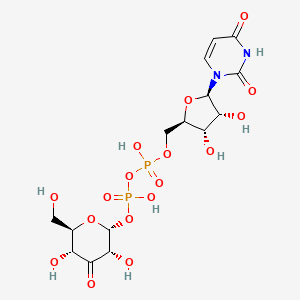

![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)